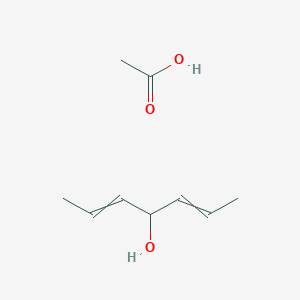
Acetic acid--hepta-2,5-dien-4-ol (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid–hepta-2,5-dien-4-ol (1/1) is a chemical compound with the molecular formula C9H14O3. It is a derivative of acetic acid and hepta-2,5-dien-4-ol, combining the properties of both components. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–hepta-2,5-dien-4-ol (1/1) can be achieved through several synthetic routes. One common method involves the esterification of hepta-2,5-dien-4-ol with acetic acid under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of acetic acid–hepta-2,5-dien-4-ol (1/1) may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and optimized reaction parameters, such as temperature and pressure, can enhance the efficiency of the production process. Additionally, purification steps, such as distillation and recrystallization, are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid–hepta-2,5-dien-4-ol (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and halide ions (Cl-, Br-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Acetic acid–hepta-2,5-dien-4-ol (1/1) has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic properties and applications in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of acetic acid–hepta-2,5-dien-4-ol (1/1) involves its interaction with molecular targets and pathways within biological systems. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biochemical effects, such as inhibition or activation of metabolic pathways. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hepta-2,5-dien-4-ol: A related compound with similar structural features but lacking the acetic acid moiety.
Acetic acid derivatives: Compounds such as acetic acid–hepta-2,4-dien-1-ol, which have different substitution patterns on the hepta-diene backbone.
Uniqueness
Acetic acid–hepta-2,5-dien-4-ol (1/1) is unique due to its combination of acetic acid and hepta-2,5-dien-4-ol, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where both components’ properties are desired.
Eigenschaften
CAS-Nummer |
80639-23-2 |
|---|---|
Molekularformel |
C9H16O3 |
Molekulargewicht |
172.22 g/mol |
IUPAC-Name |
acetic acid;hepta-2,5-dien-4-ol |
InChI |
InChI=1S/C7H12O.C2H4O2/c1-3-5-7(8)6-4-2;1-2(3)4/h3-8H,1-2H3;1H3,(H,3,4) |
InChI-Schlüssel |
VSMFTXDKUIUOPP-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CC(C=CC)O.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


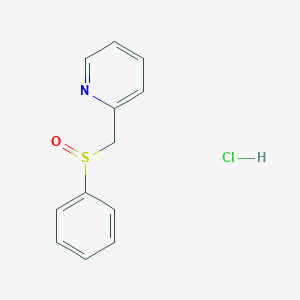
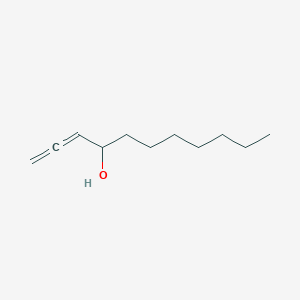
![Silane, [(dimethylphenylsilyl)methylidyne]tris[trimethyl-](/img/structure/B14430783.png)

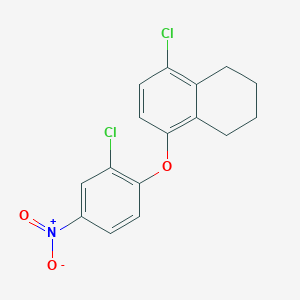
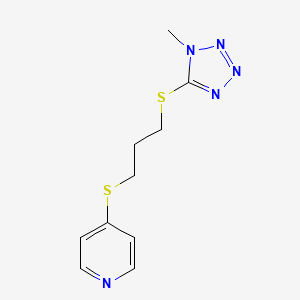
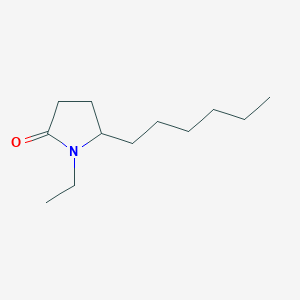
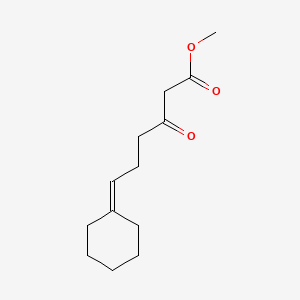
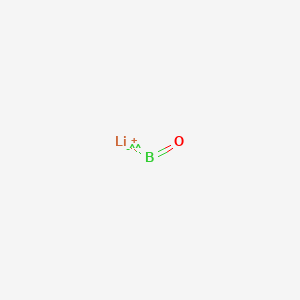
![2-Methyl-1,3-bis[(trimethylsilyl)oxy]-2H-isoindole](/img/structure/B14430824.png)
![Silane, trimethyl[1-(phenylseleno)ethenyl]-](/img/structure/B14430825.png)
![2-[(Z)-4-diphenylphosphorylbut-2-en-2-yl]-4-methoxy-5-methylbenzoic acid](/img/structure/B14430837.png)
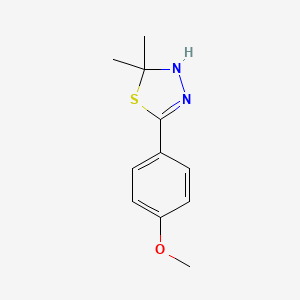
![3-Chloro-4-[4-(1,1,2,3,3,3-hexafluoropropoxy)phenoxy]aniline](/img/structure/B14430845.png)
